molecular formula C29H44O8 B194527 Digoxigenin monodigitoxoside CAS No. 5352-63-6

Digoxigenin monodigitoxoside

Cat. No. B194527
CAS RN: 5352-63-6
M. Wt: 520.7 g/mol
InChI Key: JFSXBMIFXZFKHD-ZDDLGXCGSA-N
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Description

Digoxigenin monodigitoxoside is a Na+/K±ATPase inhibitor and a cardiac glycoside metabolite of digoxin . It has a binding affinity of 0.829 and an inhibitory potency of 1.07 relative to [3H]ouabain in a competitive binding assay using purified lamb Na+/K±ATPase and for its ATPase activity .


Synthesis Analysis

The synthesis of Digoxigenin monodigitoxoside has been studied in the context of its potential as a drug candidate for the treatment of type-II diabetes . The compound has shown the best docking result among five compounds studied, indicating potential for further exploration .


Molecular Structure Analysis

The molecular formula of Digoxigenin monodigitoxoside is C29H44O8 . The compound belongs to the class of organic compounds known as cardenolides and derivatives, which are steroid lactones containing a furan-2-one moiety linked to the C17 atom of a cyclopenta [a]phenanthrene derivative .

Scientific Research Applications

Cardioactivity and Therapeutic Range

Digoxigenin monodigitoxoside has been studied for its inotropic effects and therapeutic ranges in comparison to other cardiac glycosides. It displayed a significant increase in cardioactivity and possessed the largest therapeutic range among its counterparts, suggesting its potential utility in cardiac treatments (Böttcher, Fischer, & Proppe, 1975).

Metabolism and Bioactivity

Research on the metabolism of digoxin, a closely related compound, highlights the significant metabolic conversion of digoxigenin monodigitoxoside to polar compounds, mainly glucuronides. This indicates its metabolic significance in the context of digoxin biotransformation (Lacarelle et al., 1991).

Pharmacokinetics

Studies also focus on the pharmacokinetics of digoxigenin monodigitoxoside, such as its protein binding characteristics, indicating its concentration-independent binding properties (Hinderling, 1977).

Stability in Aqueous Solutions

The stability of digoxigenin monodigitoxoside in aqueous solutions has been investigated, particularly its hydrolysis rate as influenced by environmental factors like pH, providing insights into its chemical stability and potential for formulation (Sternson & Shaffer, 1978).

Subcellular Distribution

Research on its subcellular distribution, especially in the context of cardiac glycoside metabolism, provides insights into its cellular interactions and mechanistic pathways (Stephen, Dutta, & Marks, 2004).

Effect on Acid Hydrolysis

The influence of digoxigenin monodigitoxoside on the acid hydrolysis of digoxin was examined, revealing its role in modifying digoxin's hydrolysis and potentially its bioavailability (Sonobe et al., 1980).

Safety And Hazards

The safety data sheet advises to avoid breathing dust/fume/gas/mist/vapors/spray, to not get in eyes, on skin, or on clothing, to wash thoroughly after handling, to not eat, drink or smoke when using this product, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O8/c1-15-26(33)22(30)13-25(36-15)37-18-6-8-27(2)17(11-18)4-5-20-21(27)12-23(31)28(3)19(7-9-29(20,28)34)16-10-24(32)35-14-16/h10,15,17-23,25-26,30-31,33-34H,4-9,11-14H2,1-3H3/t15-,17-,18+,19-,20-,21+,22+,23-,25+,26-,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSXBMIFXZFKHD-ZDDLGXCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309084
Record name Digoxigenin monodigitoxoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Digoxigenin monodigitoxoside

CAS RN

5352-63-6
Record name Digoxigenin monodigitoxoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5352-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Digoxigenin-mono(digitoxoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Digoxigenin monodigitoxoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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